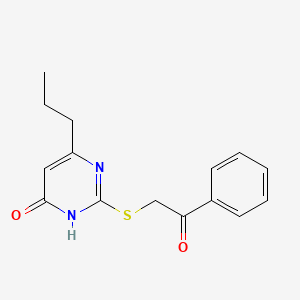

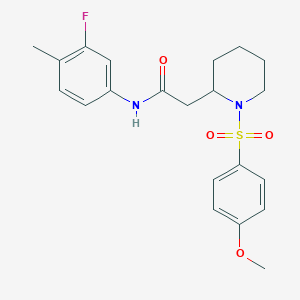

2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

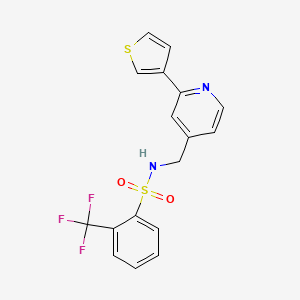

The synthesis of similar pyrimidine derivatives involves multi-step reactions, starting from key intermediates like 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, which reacts with ethyl 3-oxo-3-phenylpropanoate to produce various pyrimidine derivatives through cyclization and rearrangement processes (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Another method involves reacting 5,6-disubstituted-2-thiouracils with (2-chloroethyl/propyl) amine/imide, yielding 5,6-disubstituted 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones (Attia, Kansoh, & El‐Brollosy, 2014).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been confirmed through X-ray analysis, showcasing the structural integrity and arrangement of these compounds. For example, 4-Aryl-6-phenylpyrimidin-2(1H)-ones exhibit confirmed structures, offering insights into their molecular framework (Wu et al., 2008).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclization to form thieno[2,3-b]pyridines and Dimroth rearrangement to yield pyridothienopyrimidine derivatives. Such reactions demonstrate the chemical versatility and reactivity of pyrimidine derivatives (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Physical Properties Analysis

The physical properties, such as solubility and melting points, are crucial for understanding the behavior of these compounds under various conditions. While specific data for "2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one" are not available, related pyrimidine derivatives exhibit distinct physical properties that are essential for their practical applications.

Chemical Properties Analysis

Pyrimidine derivatives display a range of chemical properties, including antimicrobial activities and the ability to participate in diverse chemical reactions. These properties are indicative of their potential utility in pharmaceuticals and chemical synthesis. The antimicrobial potential, for example, has been explored in compounds with structural similarities, highlighting their relevance in developing new therapeutic agents (Attia, Kansoh, & El‐Brollosy, 2014).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

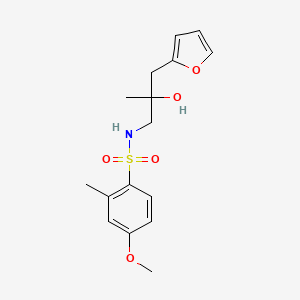

Thiopyrimidine derivatives, including those similar in structure to "2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one," have been investigated for their corrosion inhibition properties. For example, Singh et al. (2016) found that certain thiopyrimidine derivatives act as effective corrosion inhibitors for mild steel in hydrochloric acid, suggesting a potential application of similar compounds in protecting metals from corrosion. This research indicates that thiopyrimidine derivatives can adsorb onto metal surfaces, behaving as mixed-type inhibitors with predominant control over the cathodic reaction, which could be relevant for the compound (Singh, Singh, & Quraishi, 2016).

Electrochemistry

The electrochemical behavior of thiopyrimidine derivatives, akin to "2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one," has been explored. For instance, Battistuzzi et al. (1994) investigated the electrochemical properties of dimethyl thiopyrimidine derivatives, revealing insights into their oxidation mechanisms and potential for forming complexes, which could imply interesting electrochemical applications for the compound in focus (Battistuzzi et al., 1994).

Anticancer Activity

Some thiopyrimidine derivatives have shown promising anticancer activities. Elsayed et al. (2012) synthesized new complexes of 6-amino-4-hydroxy-2-thiopyrimidine and evaluated their efficacy against the human breast cancer MDA-MB231 cell line, suggesting that structurally related compounds might also possess significant anticancer properties. This highlights the potential biomedical applications of "2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one" or its derivatives in cancer research (Elsayed, Jean-Claude, Butler, & Mostafa, 2012).

Heterocyclic Synthesis

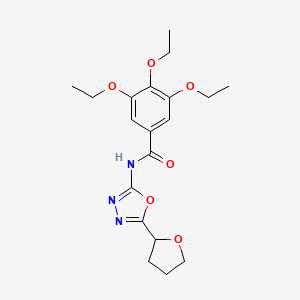

The compound could serve as a precursor for synthesizing various heterocyclic compounds with significant biological and pharmacological activities. Gad-Elkareem et al. (2011) demonstrated the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, indicating the versatility of thiopyrimidine derivatives in heterocyclic synthesis, which may extend to "2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one" (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Propiedades

IUPAC Name |

2-phenacylsulfanyl-4-propyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-2-6-12-9-14(19)17-15(16-12)20-10-13(18)11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZCEFCQEDUYKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2487295.png)

![tert-butyl 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2487308.png)

![N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487312.png)

![4-[[(3,5-Dimethoxybenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2487314.png)